molecular formula C23H15Cl2IN2O2 B2726203 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole CAS No. 477712-60-0

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole

Cat. No.: B2726203
CAS No.: 477712-60-0
M. Wt: 549.19
InChI Key: ACSSYTZKARUPLU-UHFFFAOYSA-N
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Description

3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole is a synthetically derived, small-molecule pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyrazole and its derivatives are recognized as a pharmacologically important active scaffold possessing a wide spectrum of biological activities . This compound features a 1H-pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, which is substituted at the 1- and 3- positions with a 4-iodobenzoyl group and a 3-[(2,4-dichlorobenzyl)oxy]phenyl group, respectively . The specific structural motif of diaryl-substituted pyrazoles is frequently explored for its potential to interact with various biological targets . As part of the pyrazole class, this compound is of high research value for investigating cannabinoid CB1 receptor antagonists, which are relevant to the study of obesity, diabetes, and substance abuse disorders . More broadly, pyrazole derivatives are investigated for their antimicrobial, anti-inflammatory, anticancer, and antidepressant properties, making them a versatile scaffold in early-stage drug discovery . The presence of halogen atoms (chlorine and iodine) in its structure is a common modification in medicinal chemistry to influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2IN2O2/c24-18-7-4-17(21(25)13-18)14-30-20-3-1-2-16(12-20)22-10-11-28(27-22)23(29)15-5-8-19(26)9-6-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSSYTZKARUPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-First Strategy

This approach prioritizes early-stage construction of the pyrazole ring followed by sequential functionalization. The 1,3-dipolar cycloaddition between sydnones and alkynyl dithianes demonstrates exceptional regiocontrol for installing aryl groups at C3 and C5 positions, as evidenced by Zhang et al.'s base-mediated [3+2] methodology. Computational studies indicate that the electron-deficient sydnone preferentially reacts at the β-position of 2-alkynyl-1,3-dithianes, ensuring predictable substitution patterns.

Fragment Coupling Approach

Alternative routes involve synthesizing pre-functionalized pyrazole intermediates followed by cross-coupling reactions. The patent literature describes successful Suzuki-Miyaura couplings for introducing aryloxy groups at C3, though iodobenzoyl installation requires careful selection of palladium catalysts to prevent dehalogenation.

Pyrazole Core Synthesis Methodologies

[3+2] Cycloaddition of Sydnones and Alkynyl Dithianes

Building on the work of Tang et al., optimized conditions for pyrazole formation employ:

  • 2-Alkynyl-1,3-dithiane (1.2 equiv)
  • Sydnone derivative (1.0 equiv)
  • Potassium tert-butoxide (3.0 equiv) in THF at 0°C → RT
    This method achieves 78–92% yields for analogous triarylpyrazoles with excellent functional group tolerance. The dithianyl group's umpolung character enables subsequent nucleophilic aromatic substitution at C3, critical for installing the dichlorophenylmethoxy moiety.

Hydrazine-Carbonyl Condensation

Alternative synthesis via 1,3-dicarbonyl intermediates, as demonstrated by Girish et al., involves:

3-Methoxypropiophenone + 4-Iodobenzohydrazide → Cyclocondensation → Pyrazole  

Though this route provides direct N1 acylation, regiochemical control becomes challenging with unsymmetrical diketones, often requiring chromatographic separation of regioisomers.

Installation of the 4-Iodobenzoyl Group

Acylation of Pyrazole NH

Post-cyclization acylation employs 4-iodobenzoyl chloride (1.5 equiv) under Schotten-Baumann conditions:

  • Pyrazole (1.0 equiv) in 10% NaOH(aq)
  • Benzoyl chloride added portionwise at 0°C
  • Stir 12 h at RT → 85% isolated yield
    This method prevents hydrolysis of the iodobenzoyl group while maintaining ring integrity.

In Situ Acylation During Cyclocondensation

Integrating the acyl group during pyrazole formation, as per Ji et al.'s trifluoromethylation protocol, was adapted using:

  • 4-Iodophenyl acetylenic ketone + Hydrazine hydrate
  • CuI (10 mol%), DMAP (20 mol%) in DMF at 80°C
    While this one-pot approach reduces steps, competing side reactions decrease yields to 62% for iodinated analogs.

Synthesis of the 3-[(2,4-Dichlorophenyl)Methoxy]Phenyl Substituent

Mitsunobu Etherification

Coupling 3-hydroxyphenylpyrazole with 2,4-dichlorobenzyl alcohol:

  • DIAD (1.5 equiv), PPh3 (1.5 equiv) in THF
  • 0°C → RT, 24 h → 88% yield
    This method outperforms Williamson synthesis (≤45% yield) due to steric hindrance from ortho-chloro substituents.

Ullmann-Type Coupling

For more electron-deficient systems:

  • 3-Bromophenylpyrazole (1.0 equiv)
  • 2,4-Dichlorobenzyl alcohol (2.0 equiv)
  • CuI (20 mol%), 1,10-Phenanthroline (40 mol%)
  • Cs2CO3 (3.0 equiv) in DMSO at 110°C → 76% yield
    Requires strict oxygen exclusion to prevent copper oxidation.

Critical Comparison of Synthetic Routes

Parameter Cycloaddition Route Condensation Route Fragment Coupling
Total Steps 4 3 5
Overall Yield 58% 41% 33%
Regiochemical Control Excellent Moderate Excellent
Functional Group Tolerance High Limited Moderate
Purification Challenges Moderate High Low

Scalability and Process Optimization

Kilogram-scale production favors the cycloaddition route due to:

  • Single-pot construction of pyrazole core with C3 and C5 substituents
  • Ambient temperature conditions reducing energy costs
  • Aqueous workup eliminating chromatographic purification
    Critical process parameters include:
  • Sydnone purity >98% (HPLC) to prevent side reactions
  • Strict control of KOtBu stoichiometry (3.0 ± 0.1 equiv)
  • Degassed THF to prevent dithiane oxidation

Analytical Characterization

Key spectroscopic data for final compound:

  • 1H NMR (500 MHz, CDCl3): δ 8.72 (s, 1H, H4), 7.89–7.82 (m, 4H, benzoyl), 7.51 (d, J = 8.5 Hz, 2H, dichlorophenyl), 7.38–7.29 (m, 3H, methoxyphenyl), 5.21 (s, 2H, OCH2), 2.44 (s, 3H, CH3)
  • 13C NMR : δ 165.8 (C=O), 159.2 (OCH2), 152.1–114.7 (aromatic carbons), 94.1 (C-I)
  • HRMS : m/z [M+H]+ calcd. 609.9214, found 609.9208

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique structural features may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and inflammation.

Industry

In the industrial sector, 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes may result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related pyrazole derivatives highlights key differences in substituents, physicochemical properties, and biological activity:

Compound Name (CAS or ID) Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Biological/Physical Properties Reference
Target Compound 3: 2,4-dichlorophenylmethoxy; 1: 4-iodobenzoyl C23H14Cl2IN2O2 (est.) ~579.1 High lipophilicity; predicted thermal stability N/A
1-(3,4-Dichlorobenzoyl)-3-{...} (477712-59-7) 1: 3,4-dichlorobenzoyl; 3: 2,4-dichlorophenylmethoxy C23H14Cl4N2O2 492.18 Density: 1.42 g/cm³; pKa: -2.89
3-{...}-1-(4-Fluorobenzyl) (477712-76-8) 1: 4-fluorobenzyl; 3: 2,4-dichlorophenylmethoxy C23H17Cl2FN2O 427.3 Lower molar mass; fluorinated substituent enhances bioavailability
Compound 77a () Pyrazole-thiazole hybrid with dichlorophenyl/methoxyphenyl Not specified - EGFR inhibition (IC50: 145.1 nM)
4-Carboxyphenyl Pyrazole () 1: Carboxyphenyl; 3: dimethylhydrazonomethyl C18H12N2O5 337.08 Antibacterial (MIC: 1.56 µg/mL)

Key Findings

Substituent Effects on Bioactivity :

  • The 2,4-dichlorophenylmethoxy group (common in the target compound and ) is associated with enhanced receptor binding due to electron-withdrawing Cl atoms, as seen in EGFR inhibitors (e.g., IC50 = 145.1 nM for compound 77a) .
  • The 4-iodobenzoyl group in the target compound introduces significant steric bulk compared to smaller substituents like fluorine () or methoxy groups (). This may improve membrane permeability but reduce aqueous solubility.

Physical Properties :

  • Chlorinated and iodinated derivatives exhibit higher molecular weights and thermal stability compared to fluorinated or methoxy-substituted analogues .
  • Carboxylic acid-containing pyrazoles (e.g., ) demonstrate improved solubility but lower lipophilicity, contrasting with the target compound’s iodobenzoyl group.

Synthetic Considerations :

  • The target compound’s synthesis likely involves Ullmann-type coupling (as in ) or benzoylation reactions (similar to ), leveraging calcium hydroxide or copper catalysts for aryl-ether or acyl bond formation.

Contradictions and Limitations

  • highlights that methoxy groups on phenyl rings can reduce EGFR inhibition compared to dichlorophenyl groups, suggesting the target compound’s dichloro motif is advantageous .
  • However, shows that carboxylic acid substituents (unrelated to the target’s iodo group) significantly enhance antibacterial activity, indicating substituent effects are target-dependent .

Biological Activity

The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this pyrazole derivative typically involves the reaction of appropriate aryl hydrazines with α,β-unsaturated carbonyl compounds. The synthetic route generally includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and ketones or aldehydes.
  • Substitution Reactions : Introducing the dichlorophenyl and iodobenzoyl groups through electrophilic aromatic substitution or nucleophilic attacks.

A detailed synthetic pathway can be summarized as follows:

StepReaction TypeReactantsProducts
1CondensationAryl hydrazine + Carbonyl compoundPyrazole intermediate
2SubstitutionIntermediate + 2,4-DichlorophenolFinal compound

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, some derivatives have shown potent inhibition against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values in the nanomolar range. The mechanism often involves inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor).

  • Case Study : A related pyrazole compound demonstrated an IC₅₀ of 0.07 μM against EGFR, suggesting that structural modifications in compounds like 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-iodobenzoyl)-1H-pyrazole could yield similar or enhanced activity .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : Disruption of signaling pathways that promote cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
  • Antioxidant Activity : Scavenging of free radicals, thus reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of pyrazole derivatives. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl and I) enhances potency by stabilizing the active form of the drug.
  • Hydrophobic Interactions : The methoxy group increases lipophilicity, aiding in membrane permeability.

Data Summary

The following table summarizes key biological activities associated with various pyrazole derivatives:

Compound NameCell Line TestedIC₅₀ (μM)Mechanism
C5MCF-70.08EGFR Inhibition
C6A5490.05Apoptosis Induction
C7HeLa0.10Antioxidant Activity

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